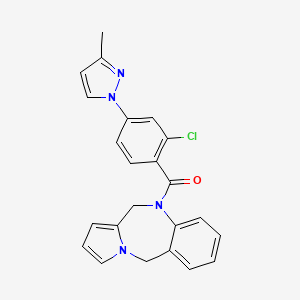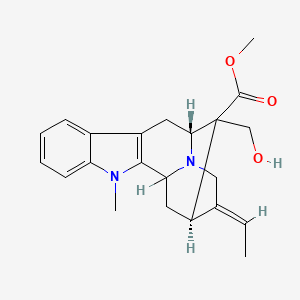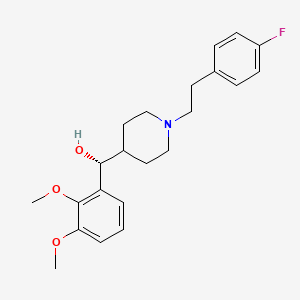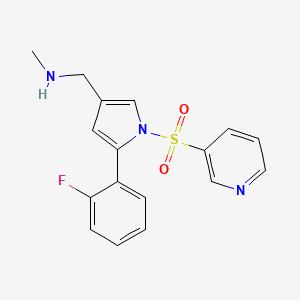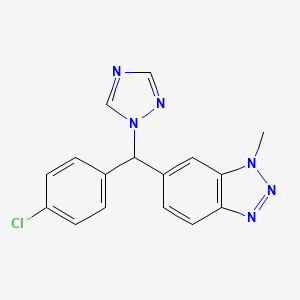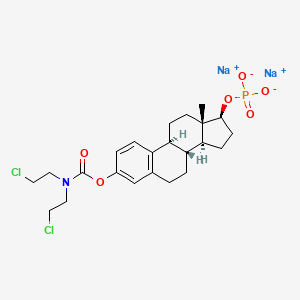
依他莫司汀磷酸钠
描述
Estramustine phosphate sodium, also known as estradiol normustine phosphate, is a unique compound that combines the properties of an estrogen and a chemotherapy agent. It is primarily used in the treatment of prostate cancer. The compound is a prodrug, meaning it is metabolized in the body to produce active metabolites, including estramustine and estromustine .
科学研究应用
Estramustine phosphate sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and phosphorylation reactions.
Biology: Investigated for its effects on cellular microtubule dynamics and its role in cell division.
Medicine: Primarily used in the treatment of prostate cancer, particularly in hormone-refractory cases. .
Industry: Utilized in the development of new chemotherapeutic agents and in the study of drug delivery systems.
作用机制
Target of Action
Estramustine phosphate sodium primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen. In many cancers, especially hormone-driven ones like prostate cancer, these receptors play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
Estramustine phosphate sodium is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death . Additionally, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
The primary biochemical pathway affected by estramustine phosphate sodium involves the alkylation of DNA and other cellular components. This alkylation causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . The drug’s estrogen component also allows it to bind more selectively to active estrogen receptors, further influencing the biochemical pathways within the cell .
Pharmacokinetics
Estramustine phosphate sodium is readily absorbed from the gastrointestinal tract, with a peak absorption time of 2-3 hours . It is dephosphorylated in the intestines to estramustine, estradiol, estrone, and nitrogen mustard, and is further metabolized in the liver . The drug is excreted in feces via bile . The elimination half-life of estramustine phosphate sodium is approximately 20 hours .
Result of Action
The result of estramustine phosphate sodium’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . This makes it an effective treatment for metastatic and/or progressive carcinoma of the prostate .
Action Environment
The action of estramustine phosphate sodium can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This suggests that the drug’s action, efficacy, and stability can be influenced by the patient’s diet and the timing of drug administration .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of estramustine phosphate sodium involves the esterification of estradiol with normustine, followed by phosphorylation. The key steps include:
Esterification: Estradiol is reacted with bis(2-chloroethyl)carbamate to form estramustine.
Phosphorylation: Estramustine is then phosphorylated to produce estramustine phosphate.
Industrial Production Methods: Industrial production of estramustine phosphate sodium typically involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process includes:
Raw Material Preparation: High-purity estradiol and bis(2-chloroethyl)carbamate are prepared.
Reaction Control: The esterification and phosphorylation reactions are carefully monitored to maintain optimal temperatures and pH levels.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities.
化学反应分析
Types of Reactions: Estramustine phosphate sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce estramustine and phosphoric acid.
Oxidation: Estramustine can be oxidized to form estromustine.
Substitution: The nitrogen mustard moiety can participate in alkylation reactions with DNA.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkylating agents and conditions that favor nucleophilic substitution.
Major Products:
Hydrolysis: Estramustine and phosphoric acid.
Oxidation: Estromustine.
Substitution: Alkylated DNA or other cellular components.
相似化合物的比较
Estramustine phosphate sodium is unique due to its dual mechanism of action. Similar compounds include:
Estradiol: A natural estrogen used in hormone replacement therapy.
Cyclophosphamide: A nitrogen mustard alkylating agent used in chemotherapy.
Vinblastine: A microtubule inhibitor used in cancer treatment
Uniqueness: Estramustine phosphate sodium combines the properties of both estrogen and chemotherapy agents, making it particularly effective in treating hormone-refractory prostate cancer. Its ability to target both hormonal pathways and cellular microtubules sets it apart from other compounds .
属性
CAS 编号 |
52205-73-9 |
|---|---|
分子式 |
C23H32Cl2NNaO6P |
分子量 |
543.4 g/mol |
IUPAC 名称 |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);/t18-,19-,20+,21+,23+;/m1./s1 |
InChI 键 |
AZIKDHDHRPJJJQ-CUGULWCMSA-N |
SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
规范 SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
52205-73-9 |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Emcyt Estracyt Estramustin Phosphate Estramustine Estramustine Phosphate Sodium Estramustinphosphate Leo 275 Leo-275 Leo275 NSC 89199 NSC-89199 NSC89199 Phosphate Sodium, Estramustine Phosphate, Estramustin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of estramustine phosphate sodium in treating prostate cancer?
A1: While estramustine phosphate sodium was initially thought to act as both an estrogen and a cytotoxic agent, its precise mechanism remains unclear []. Research suggests it primarily functions similarly to other hormonal therapies, influencing prostate cancer growth through its estrogenic component [].
Q2: How is estramustine phosphate sodium metabolized in the body?
A2: Estramustine phosphate sodium undergoes metabolism, breaking down into various metabolites within prostatic tissue []. This metabolic process involves enzymes like 17β-hydroxysteroid dehydrogenases (HSD17Bs) [, ].
Q3: Can genetic variations affect the response to estramustine phosphate sodium treatment?
A3: Preliminary research indicates that single nucleotide polymorphisms (SNPs) in the HSD17B genes might be associated with the occurrence of side effects from estramustine phosphate sodium []. Specifically, the study observed a potential link between specific genotypes and the incidence of peripheral edema and appetite loss [].
Q4: How effective is estramustine phosphate sodium as a first-line monotherapy for advanced prostate cancer?
A4: While estramustine phosphate sodium has been primarily used in hormone-refractory cases, limited studies suggest potential efficacy as a first-line monotherapy []. One study reported an 82% response rate, comparable to conventional estrogen therapy [].
Q5: Can estramustine phosphate sodium be used in combination with other therapies for prostate cancer?
A5: Yes, estramustine phosphate sodium has been used in combination with other treatments. For instance, it has been studied in combination with paclitaxel, showing efficacy in androgen-independent prostate cancer []. Additionally, a triple therapy regimen including estramustine phosphate sodium, docetaxel, and thalidomide has been explored [].
Q6: Are there alternative treatment options for patients with hormone-refractory prostate cancer?
A6: Yes, besides estramustine phosphate sodium, other treatment options for hormone-refractory prostate cancer include alternative antiandrogens, chemotherapy (e.g., tegafur-uracil), and radiotherapy [, ]. The choice of treatment depends on individual patient factors and disease progression.
Q7: What are the common adverse effects associated with estramustine phosphate sodium treatment?
A7: Estramustine phosphate sodium can cause similar adverse effects to other estrogen therapies. Gastrointestinal discomfort, nausea, and edema in extremities are some of the commonly reported side effects [, , ]. Cardiovascular events are also a concern, even after discontinuing the medication [].
Q8: Can estramustine phosphate sodium impact the cardiovascular system?
A8: Yes, estramustine phosphate sodium, like other estrogen therapies, can influence the cardiovascular system []. It has been associated with an increased risk of ischemic heart disease, myocardial infarction, and angina, even after treatment discontinuation [].
Q9: Are there any reports of rare complications associated with estramustine phosphate sodium use?
A9: While uncommon, there are case reports describing rare complications. One case documented the development of primary bilateral breast cancers in a patient receiving estramustine phosphate sodium for prostate cancer []. Another report highlighted metastatic compressive lower motor neurone hypoglossal nerve palsy as a rare complication of prostate cancer, where the patient's symptoms improved following radiotherapy [].
Q10: Can estramustine phosphate sodium interact with other drugs or substances?
A10: The absorption of estramustine phosphate sodium can be affected by food and milk, leading to decreased bioavailability []. Co-administration with grapefruit juice, which can inhibit CYP enzymes, may also impact its bioavailability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


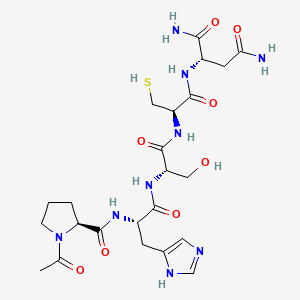

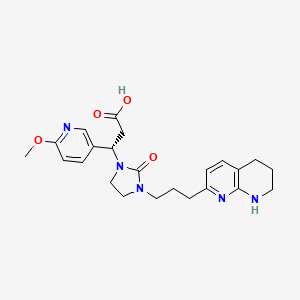
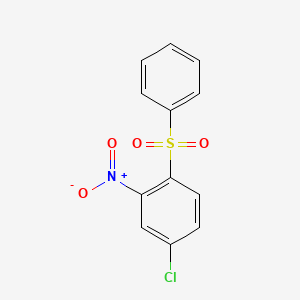
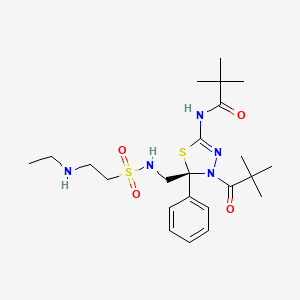
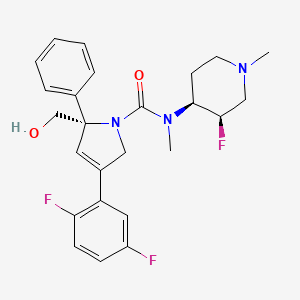
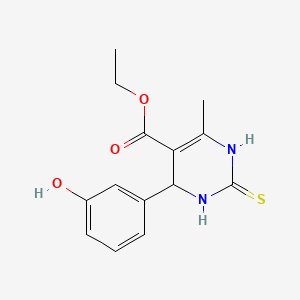
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
